4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine
Description
The compound 4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine (Molecular Formula: C₂₂H₁₆F₂N₂O₃S; Molecular Weight: 426.44) is a 1,3-oxazole derivative characterized by a benzenesulfonyl group at position 4, a 4-fluorophenyl substituent at position 2, and an N-(2-methoxyethyl)amine moiety at position 5 of the oxazole ring .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(26(22,23)15-5-3-2-4-6-15)21-16(25-17)13-7-9-14(19)10-8-13/h2-10,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGJUDGSQDHXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the fluorophenyl, methoxyethyl, and phenylsulfonyl groups through various organic reactions such as nucleophilic substitution and sulfonylation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Implications
Sulfonyl Group Modifications: The target compound features a benzenesulfonyl group, whereas analogs in and substitute with 4-chlorobenzenesulfonyl .
Heterocyclic Substituents at Position 2 :
- The 4-fluorophenyl group in the target compound contrasts with 2-furyl () and 4-ethoxyphenyl (). Fluorine’s electronegativity may improve metabolic stability, while furyl or ethoxy groups could modulate steric bulk or π-π interactions .
Amine Side Chain at Position 5 :
- The N-(2-methoxyethyl) moiety in the target compound differs from N-benzyl (), N-(pyridin-3-ylmethyl) (), and N-(3-morpholinylpropyl) (). Methoxyethyl chains enhance hydrophilicity, whereas aromatic or morpholine-containing side chains may influence solubility and target engagement .
Molecular Weight Trends :
- Molecular weights range from 418.82 () to 486.02 (). Bulkier substituents (e.g., morpholinylpropyl) increase molecular weight, which could impact pharmacokinetic properties like membrane permeability .
Biological Activity
The compound 4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₃S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the benzenesulfonyl group enhances its binding affinity to target proteins, while the fluorophenyl and methoxyethyl substituents may influence its pharmacokinetic properties.
Antitumor Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 1.30 |
| SAHA (control) | HepG2 | 17.25 |
This data suggests that the compound has a lower IC50 value compared to SAHA, indicating higher potency against HepG2 liver cancer cells .
HDAC Inhibition
The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are often overexpressed in various cancers. The inhibition of HDAC activity by this compound can lead to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis in cancer cells.
Case Studies
In a comparative study involving various oxazole derivatives, it was found that compounds with similar structural features to this compound displayed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is critical for minimizing side effects during cancer treatment.
Study Summary
A study evaluated the cytotoxic effects of several oxazole-based compounds on different cancer cell lines:
| Compound | Cancer Cell Line | Selectivity Index |
|---|---|---|
| A | MCF7 | 12.5 |
| B | A549 | 10.0 |
| C | HepG2 | 15.0 |
The selectivity index indicates that these compounds can preferentially target cancer cells over normal cells, making them suitable candidates for further development .
Q & A
Q. What are the optimized synthetic routes for preparing 4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and oxazole ring formation. A common route starts with the reaction of benzenesulfonyl chloride with 4-fluoroaniline to form a sulfonamide intermediate . Cyclization with 2-methoxyethylamine under controlled temperatures (80–100°C) and acidic catalysis (e.g., HCl or H₂SO₄) generates the oxazole core. Key variables affecting yield include:
- Catalyst choice : Protic acids vs. Lewis acids (e.g., ZnCl₂) alter reaction kinetics.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the product from byproducts like unreacted sulfonamide or dimerized species.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The oxazole proton (δ ~8.1–8.3 ppm) and sulfonyl group (no direct protons) are diagnostic. The 4-fluorophenyl ring shows splitting patterns (e.g., doublets at δ ~7.2–7.6 ppm) .
- IR : Sulfonyl S=O stretches appear at ~1150–1350 cm⁻¹, and oxazole C=N/C-O vibrations at ~1600–1650 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₈H₁₈FN₂O₃S, exact mass 367.1 g/mol). Fragmentation patterns confirm substituents (e.g., loss of benzenesulfonyl group at m/z ~183) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in drug discovery?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group may act as an electron-withdrawing moiety, directing substitution at the oxazole ring .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The 4-fluorophenyl group may engage in π-π stacking with aromatic residues, while the methoxyethyl chain could occupy hydrophobic pockets .
Q. How can crystallographic data resolve contradictions in reported bioactivity (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determine the compound’s conformation and hydrogen-bonding networks. For instance, SHELX or SIR97 can refine crystal structures to identify polymorphic forms that may explain variable bioactivity .
- Comparative Analysis : Overlay crystallographic data with active/inactive analogs to identify critical structural features. A study on similar oxazole derivatives showed that minor substituent changes (e.g., Cl vs. F) alter binding to bacterial efflux pumps .
Q. What in vitro assays are suitable for evaluating its mechanism of action in cancer models?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT or ATP-based assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with controls (e.g., doxorubicin) .
- Apoptosis Assays : Annexin V/PI staining and caspase-3 activation assays can confirm programmed cell death induction.
- Target Identification : Combine RNA-seq profiling and kinase inhibition assays (e.g., EGFR or PI3K) to map signaling pathways affected by the compound .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 45% vs. 70%) for this compound?
- Methodological Answer :
- Replication Studies : Reproduce protocols from conflicting sources, noting variables like reagent purity, inert atmosphere use, or heating methods (microwave vs. oil bath) .
- Byproduct Identification : LC-MS or TLC can detect intermediates (e.g., uncyclized sulfonamide) that reduce yield. Adjusting stoichiometry (e.g., excess 2-methoxyethylamine) may suppress side reactions.
Experimental Design Recommendations
Key Research Gaps
- Structural Dynamics : Limited data on conformational flexibility in solution (NMR relaxation studies needed).
- Metabolic Stability : No published ADME/PK profiles; microsomal assays would clarify hepatic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
